![molecular formula C11H9ClFNS B1405180 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole CAS No. 663909-06-6](/img/structure/B1405180.png)
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole
Overview
Description
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is a chemical compound with the molecular formula C11H9ClFNO . It is a solid substance and its molecular weight is 225.65 . The IUPAC name for this compound is 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.65 . The compound should be stored at a temperature of 0-8 °C .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics within the cellular context. The specific molecular structure of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole allows it to interact with certain protein residues, aiding in the identification and quantification of proteins within complex biological samples .
Organic Synthesis
In organic chemistry, this thiazole derivative is a valuable building block for the synthesis of more complex molecules. Its reactive chloromethyl group can undergo various chemical reactions, making it a versatile reagent for constructing heterocyclic compounds that are prevalent in many pharmaceuticals .
Drug Discovery
The compound’s unique structure makes it a candidate for drug discovery programs, especially as a scaffold for developing new therapeutic agents. Its thiazole ring is a common motif in drugs that target a wide range of diseases, and modifications to its structure can lead to the discovery of novel pharmacophores .
Material Science
In material science, 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole can be used to modify surfaces or create new polymers with specific properties. The presence of both chloromethyl and fluorophenyl groups allows for the introduction of functionalities that can enhance material stability, conductivity, or biocompatibility .
Analytical Chemistry
As an analytical standard, this compound assists in the calibration of analytical instruments and the validation of analytical methods. Its well-defined structure and properties make it suitable for use in chromatography and mass spectrometry applications, ensuring accurate and reliable measurements .
Biochemical Research
This thiazole derivative is employed in biochemical research to study enzyme mechanisms and substrate specificity. It can act as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Agricultural Chemistry
In the field of agricultural chemistry, it can be explored for the development of new pesticides or herbicides. The thiazole core can be functionalized to target specific pests or weeds, contributing to the creation of safer and more effective agricultural chemicals .
Environmental Science
Lastly, 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole may find applications in environmental science, particularly in the detection and quantification of pollutants. Its chemical properties could be harnessed to develop sensors or assays for monitoring environmental contaminants .
properties
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWAZLCFVSWUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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